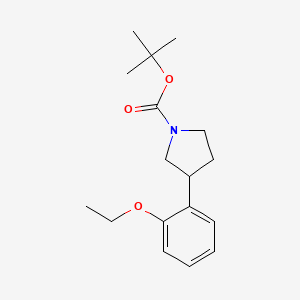

1-Boc-3-(2-ethoxyphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis and Molecular Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in organic chemistry. wisdomlib.org Its prevalence stems from its presence in a wide array of natural products, including alkaloids, vitamins, and hormones, as well as in a significant number of synthetic drugs. nih.govresearchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in the design of bioactive molecules. nih.gov This structural feature, along with the potential for multiple stereogenic centers, makes pyrrolidine derivatives highly sought-after building blocks in medicinal chemistry. nih.gov

The versatility of the pyrrolidine scaffold is further demonstrated by its role as a precursor in the synthesis of more complex molecules, such as tropane (B1204802) alkaloids. nih.gov Moreover, pyrrolidine derivatives are among the most common heterocyclic fragments found in pharmaceuticals, highlighting their importance in drug discovery and development. nih.govresearchgate.net

Strategic Role of the N-tert-Butoxycarbonyl (Boc) Protecting Group in Pyrrolidine Chemistry

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring. ontosight.aiwikipedia.org Its popularity is due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic, and its ease of removal under mildly acidic conditions. ontosight.airesearchgate.net

The introduction of the Boc group, typically through the reaction of the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), enhances the stability of the molecule during synthetic transformations. This allows for chemical modifications at other positions of the pyrrolidine ring or on its substituents without affecting the protected nitrogen. ontosight.ai Once the desired modifications are complete, the Boc group can be readily cleaved to reveal the free amine, which can then participate in further reactions. wikipedia.org This strategic use of the Boc protecting group is a cornerstone of modern pyrrolidine chemistry, enabling the efficient and controlled synthesis of complex target molecules.

Contextualization of 1-Boc-3-(2-ethoxyphenyl)pyrrolidine within Advanced Pyrrolidine Studies

The compound this compound is a specific example of a substituted pyrrolidine that is of interest in advanced chemical research. While detailed studies on this exact molecule are not extensively documented in publicly available literature, its structure allows us to infer its significance and potential applications based on the well-established chemistry of its components.

The "1-Boc" designation indicates that the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl group, suggesting its role as a synthetic intermediate. The "3-(2-ethoxyphenyl)" portion of the name specifies that a 2-ethoxyphenyl group is attached to the third carbon of the pyrrolidine ring. This aryl substituent, with its ethoxy group at the ortho position, introduces specific steric and electronic properties to the molecule. These properties can be crucial for influencing the molecule's interaction with biological targets or for directing the stereochemical outcome of subsequent synthetic steps.

The synthesis of such a compound would likely involve the reaction of a suitable 3-substituted pyrrolidine with di-tert-butyl dicarbonate or the coupling of a Boc-protected pyrrolidine precursor with a 2-ethoxyphenyl-containing reagent. Its utility would lie in its potential as a building block for the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry, where substituted pyrrolidines are known to be valuable pharmacophores. researchgate.net

To provide a clearer picture of the physicochemical properties of this compound, the following interactive table presents data for structurally related compounds. This data can be used to estimate the properties of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Boc-3-pyrrolidinol | C₉H₁₇NO₃ | 187.24 | Contains a hydroxyl group at the 3-position. nih.gov |

| 1-Boc-3-(2-chlorophenyl)pyrrolidine | C₁₅H₂₀ClNO₂ | 281.78 | Features a 2-chlorophenyl substituent at the 3-position. |

| 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine | C₁₆H₂₂FNO₃ | 295.35 | Has a 2-fluoro-4-methoxyphenyl group at the 3-position. |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | The parent N-Boc protected pyrrolidine. sigmaaldrich.com |

| 1-Boc-3-(aminomethyl)pyrrolidine | C₁₀H₂₀N₂O₂ | 200.28 | Contains an aminomethyl group at the 3-position. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 3-(2-ethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-5-20-15-9-7-6-8-14(15)13-10-11-18(12-13)16(19)21-17(2,3)4/h6-9,13H,5,10-12H2,1-4H3 |

InChI Key |

QXABCQLVCLYHAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 3 2 Ethoxyphenyl Pyrrolidine and Analogous Pyrrolidine Derivatives

Core Pyrrolidine (B122466) Ring Construction Strategies

The construction of the pyrrolidine core can be achieved through a variety of powerful chemical transformations. These methods offer diverse pathways to access a wide range of substituted pyrrolidines, often with excellent stereocontrol.

Stereoselective 1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly versatile and atom-economical method for the enantioselective synthesis of pyrrolidines. rsc.org This reaction allows for the creation of up to four stereogenic centers in a single step. acs.org The versatility of this method allows for access to a wide variety of stereochemical patterns. rsc.org

A notable example involves the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), to produce densely substituted proline derivatives with high regio- and diastereoselectivity. acs.org This approach has been successfully applied to the synthesis of various proline derivatives that can serve as organocatalysts. acs.org The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group, enabling the carbon-carbon double bond of the 1-azadiene to function as a competent dipolarophile. acs.org

Furthermore, the 1,3-dipolar cycloaddition of azomethine ylides with various alkenes is a powerful tool for constructing the pyrrolidine ring. These reactions can be catalyzed by various metal complexes, leading to highly functionalized pyrrolidines. The use of Ag₂CO₃/CA-AA-AmidPhos multifunctional catalysis in the enantioselective 1,3-dipolar cycloaddition of azomethine ylides has been shown to produce highly functionalized endo-4-pyrrolidines in excellent yields and with high enantioselectivities. consensus.app Non-catalyzed 1,3-dipolar cycloadditions have also been reported, demonstrating complete chemo- and regioselectivity, with stereoselectivity being influenced by the steric and electronic nature of the reactants. rsc.org This methodology has been employed in the synthesis of dispiropyrrolothiazoles, which have shown potential as antimycobacterial agents. nih.gov

| Catalyst/Method | Reactants | Product Type | Key Features |

| Ag₂CO₃ | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | Densely substituted proline derivatives | High regio- and diastereoselectivity. acs.org |

| Ag₂CO₃/CA-AA-AmidPhos | Azomethine ylides and alkenes | Functionalized endo-4-pyrrolidines | Excellent yields and high enantioselectivities. consensus.app |

| Non-catalyzed | Prochiral N-alkyltrifluoromethylmethylene nitrones and α,β,γ,δ-unsaturated amides | Isoxazolidinyl derivatives | Chemo- and regioselective; stereoselectivity dependent on reactants. rsc.org |

Reductive Aminocyclization Approaches to Pyrrolidine Rings

Reductive aminocyclization provides a direct route to pyrrolidine rings from acyclic precursors. A key strategy involves the reductive aminocyclization of a 1,4-dicarbonyl compound with an amine. For instance, the synthesis of (S)-nornicotine has been achieved through the reductive aminocyclization of a 1,4-ketoaldehyde with a chiral amine in the presence of sodium cyanoborohydride, affording the pyrrolidine ring with high diastereoselectivity. nus.edu.sg This approach has been extended to the asymmetric synthesis of novel chiral 2-(2'-pyrrolidyl)-pyridine ligands. nus.edu.sg

Another approach involves the Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines, which has been used for the stereoselective synthesis of pyrrolidines and piperidines. organic-chemistry.org Additionally, the bromination of an isolated double bond followed by aminocyclization offers a highly stereoselective method for the intramolecular formation of pyrrolidine rings. researchgate.net

| Precursor Type | Reagents | Product | Key Features |

| 1,4-Ketoaldehyde | Chiral amine, Sodium cyanoborohydride | Chiral pyrrolidines (e.g., (S)-nornicotine) | High diastereoselectivity. nus.edu.sg |

| Enynyl amines | Lewis acid | Pyrrolidines and piperidines | Stereoselective synthesis. organic-chemistry.org |

| Alkene with a distal amino group | Bromine, then base | Pyrrolidines | Highly stereoselective intramolecular cyclization. researchgate.net |

Metal-Catalyzed Intramolecular Cyclization Reactions for Pyrrolidines

Metal-catalyzed intramolecular cyclization reactions represent a powerful and efficient strategy for the synthesis of pyrrolidines. Various transition metals, including copper, gold, and palladium, have been employed to catalyze these transformations.

Copper-catalyzed intramolecular C-H amination of N-fluoride amides offers a method for the synthesis of both pyrrolidines and piperidines. acs.org This reaction demonstrates that the copper catalyst plays a specific role that cannot be replicated by a simple Lewis acid. acs.org Palladium-catalyzed alkene carboamination of (hetero)arylthianthrenium triflates provides access to biologically relevant pyrrolidine derivatives. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds via a syn-heteropalladation pathway. organic-chemistry.org

Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides yields enantioenriched pyrrolidines in excellent yields and with high enantioselectivities. organic-chemistry.org Furthermore, a gold-catalyzed diazo-yne cyclization followed by an intermolecular [4+2]-cycloaddition has been developed to synthesize polycarbocyclic frameworks, where a β-aryl gold-carbene acts as a key intermediate. nih.gov

| Catalyst | Substrate | Reaction Type | Product |

| Copper | N-Fluoride amides | Intramolecular C-H Amination | Pyrrolidines and piperidines. acs.org |

| Palladium | (Hetero)arylthianthrenium triflates and alkenes | Alkene Carboamination | 2-Arylpyrrolidines. organic-chemistry.org |

| Gold | Chiral homopropargyl sulfonamides | Tandem Cycloisomerization/Hydrogenation | Enantioenriched pyrrolidines. organic-chemistry.org |

| Gold | Alkyne-containing diazo compounds and alkenes | Diazo-yne Cyclization/[4+2]-Cycloaddition | Polycarbocyclic frameworks. nih.gov |

Multicomponent Reaction (MCR) Pathways for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrrolidine derivatives, offering advantages such as high atom and step economy, and reduced waste generation. researchgate.nettandfonline.com These reactions allow for the construction of the pyrrolidine scaffold in a single operation, often with the ability to generate multiple stereocenters. nih.gov

One prominent MCR approach involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from the condensation of an α-amino acid and an aldehyde. tandfonline.com The subsequent reaction with a dipolarophile leads to the formation of highly substituted pyrrolidines. The use of various catalysts, including metal-based and organocatalysts, as well as techniques like ultrasound and microwave irradiation, has significantly advanced the efficiency and scope of these MCRs. researchgate.nettandfonline.com For instance, a one-pot three-component synthesis of spiro[indoline-3,2′-pyrrole] derivatives has been achieved through the reaction of isatin (B1672199), sarcosine, and a dipolarophile under metal-free conditions. orientjchem.org

A novel diastereoselective synthesis of substituted pyrrolidines has been developed through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, constructing up to three stereogenic centers in one step. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| [3+2] Cycloaddition | Isatin, Sarcosine, Dipolarophile | Metal-free, reflux | Spiro[indoline-3,2′-pyrrole] derivatives. orientjchem.org |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane reagent | TiCl₄ | Highly substituted pyrrolidines. nih.gov |

| [3+2] Cycloaddition | α-Amino acid, Aldehyde, Dipolarophile | Various catalysts (metal, organo), Ultrasound, Microwave | Substituted pyrrolidines. researchgate.nettandfonline.com |

Olefin Metathesis Applications in Pyrrolidine Synthesis

Olefin metathesis, particularly ring-closing metathesis (RCM), has become an indispensable tool in the synthesis of cyclic compounds, including pyrrolidines. researchgate.netnih.gov This reaction is valued for its tolerance of a wide range of functional groups and its effectiveness in forming five-membered rings. harvard.edu

The RCM of dialkenyl amines, amides, and carbamates, often catalyzed by well-defined ruthenium complexes, provides an efficient pathway to pyrrolidine precursors. researchgate.net This strategy has been successfully applied to the synthesis of various natural products and related compounds. nih.gov For example, new scaffolds for the stereoselective synthesis of diversely functionalized chiral enantiopure indolizidines and pyrrolizidines have been prepared from l-pyroglutamic acid using cross and ring-closing metathesis reactions. acs.orgnih.gov

The versatility of this approach was demonstrated in the total synthesis of the alkaloid (+)-monomorine. acs.orgnih.gov Furthermore, an efficient synthesis of polyfunctionalized 3-fluoropyrroles has been developed, utilizing a ruthenium-catalyzed RCM as a key step. nih.gov

| Metathesis Type | Substrate | Catalyst | Product |

| Ring-Closing Metathesis (RCM) | Dialkenyl amines/amides/carbamates | Ruthenium complexes | Pyrrolidine precursors. researchgate.net |

| Cross & Ring-Closing Metathesis | Intermediates from L-pyroglutamic acid | Not specified | Chiral indolizidines and pyrrolizidines. acs.orgnih.gov |

| Ring-Closing Metathesis (RCM) | Not specified | Ruthenium catalyst | 3-Fluoropyrroles. nih.gov |

Asymmetric Michael Addition Strategies for Pyrrolidine-3-carboxylic Acid Derivatives

Organocatalytic asymmetric Michael addition reactions have proven to be a concise and effective method for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization step.

A notable application is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.org This reaction proceeds with high enantioselectivity and the resulting Michael adducts can be readily converted into the desired 5-alkyl-substituted pyrrolidine-3-carboxylic acids. consensus.apprsc.org For instance, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was synthesized in just two steps using this methodology. rsc.org

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, are often employed to control the stereochemical outcome of the reaction. researchgate.netbeilstein-journals.org These catalysts can activate both the nucleophile and the Michael acceptor through hydrogen bonding interactions. researchgate.net For example, a chiral bifunctional tertiary amine-squaramide catalyst has been used in the asymmetric cascade aza-Michael/Michael addition reaction between 4-tosylaminobut-2-enoates and 3-ylideneoxindoles to afford spiro[pyrrolidine-3,3'-oxindoles] in excellent diastereoselectivity and enantioselectivity. beilstein-journals.org

| Catalyst Type | Michael Acceptor | Nucleophile | Product | Key Features |

| Organocatalyst | 4-Alkyl-substituted 4-oxo-2-enoates | Nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | High enantioselectivity. consensus.apprsc.org |

| Chiral bifunctional tertiary amine-squaramide | 3-Ylideneoxindoles | 4-Tosylaminobut-2-enoates | Spiro[pyrrolidine-3,3'-oxindoles] | Excellent diastereoselectivity and enantioselectivity. beilstein-journals.org |

Functionalization and Derivatization of Pre-formed Pyrrolidine Rings

The modification of an existing pyrrolidine ring is a primary strategy for creating diverse derivatives. This approach allows for the late-stage introduction of various substituents, enabling the exploration of structure-activity relationships.

Asymmetric Lithiation and Electrophilic Trapping of N-Boc Pyrrolidines

A powerful method for the enantioselective functionalization of pyrrolidines is the asymmetric deprotonation of N-Boc-pyrrolidine, followed by the trapping of the resulting organolithium species with an electrophile. nih.gov This process typically involves the use of a stoichiometric chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in complex with sec-butyllithium (B1581126) (s-BuLi) to achieve enantioselective deprotonation at one of the α-carbons adjacent to the nitrogen atom. nih.govacs.org

The lithiated intermediate is generated at low temperatures, traditionally at -78 °C, and is configurationally stable under these conditions. nih.govnih.gov However, recent studies have demonstrated that these reactions can be performed at higher temperatures, up to -20 °C, with short reaction times (2–20 minutes), which can be more practical for laboratory synthesis. nih.govacs.org Subsequent reaction with a range of electrophiles, or transmetalation followed by cross-coupling reactions like the Negishi coupling, affords the desired functionalized N-Boc pyrrolidines in good yields and with high enantiomeric ratios (er). nih.govacs.orgfigshare.com For N-Boc pyrrolidine, trapped products can be generated with an enantiomeric ratio of approximately 90:10 even at -20 °C. nih.govacs.org This method's main drawbacks include the need for cryogenic temperatures, pyrophoric reagents, and the use of stoichiometric amounts of often expensive chiral diamines. whiterose.ac.uk

Table 1: Asymmetric Lithiation and Trapping of N-Boc Pyrrolidines

| N-Boc Heterocycle | Ligand | Temperature (°C) | Time (min) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| N-Boc pyrrolidine | (-)-Sparteine | -78 | 60 | 85 | 96:4 | nih.gov |

| N-Boc pyrrolidine | (-)-Sparteine | -20 | 2 | 75 | 90:10 | nih.govacs.org |

Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines

Direct C(sp³)–H arylation represents a highly efficient and atom-economical strategy for synthesizing 3-aryl pyrrolidines. researchgate.netnih.gov This transformation involves the palladium-catalyzed coupling of a C-H bond on the pyrrolidine ring with an aryl halide or boronic acid. To control the regioselectivity, a directing group is often installed on the pyrrolidine nitrogen or at another position on the ring. nih.govacs.org

For instance, an aminoquinoline group attached at the C(3) position can direct the palladium catalyst to selectively activate the C(4)–H bond, leading to cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. nih.gov This specific method is notable for being silver-free, utilizing a low catalyst loading, and employing potassium carbonate as an inexpensive base. nih.gov Similarly, N-acyl pyrrolines can undergo palladium-catalyzed arylation, though these reactions often yield alkene products. In contrast, N-alkyl pyrrolines favor a hydroarylation process, directly producing the desired saturated 3-aryl pyrrolidines. researchgate.netnih.gov Another approach uses a thioacyl group as a directing group to achieve α-arylation of 3-pyrrolines with arylboronic acids, providing 2-aryl-3-pyrrolines that can be subsequently reduced to polysubstituted pyrrolidines. rsc.org

Table 2: Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidine Derivatives

| Pyrrolidine Substrate | Directing Group | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| N-Alkyl Pyrroline | N-Alkyl | Aryl Bromide | Pd(OAc)₂ / SPhos | 3-Aryl Pyrrolidine | researchgate.net |

| N-Boc-Proline Derivative | C(2)-Amide (8-Aminoquinoline) | Aryl Iodide | Pd(OAc)₂ | cis-2,3-disubstituted Pyrrolidine | acs.org |

| C(3)-Amide Pyrrolidine | C(3)-Amide (Aminoquinoline) | Aryl Iodide | Pd(OAc)₂ / P(Cy)₃ | cis-3,4-disubstituted Pyrrolidine | nih.gov |

Coupling Reactions for Diverse Pyrrolidine Substitutions

A range of coupling reactions provides access to a wide array of substituted pyrrolidines. These methods are valuable for creating libraries of compounds for drug discovery programs. One notable approach combines iron-catalyzed cross-coupling with ring-closing metathesis (RCM). thieme-connect.com

Control of Stereochemistry in Pyrrolidine Synthesis

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For pyrrolidines, this is accomplished either by starting with chiral materials or by employing asymmetric catalysis during the ring-forming steps.

Chiral Pool Synthesis Routes to Enantiopure Pyrrolidine Scaffolds

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org These compounds serve as versatile starting materials for the synthesis of complex chiral molecules, including enantiopure pyrrolidine scaffolds. researchgate.net The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

For example, enantiopure five-membered cyclic nitrones, which can be readily prepared in large quantities from protected hydroxyacids and aminoacids such as D- and L-tartaric acid, L-malic acid, and L-aspartic acid, are effective precursors. researchgate.net These nitrones can undergo cycloaddition reactions to form complex pyrrolidine-containing structures with good diastereocontrol. researchgate.net Another example is the synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), which can be improved by resolving enantiomers of a key pyrrolidine intermediate via their camphanic ester derivatives. nih.gov

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis offers a highly efficient alternative to chiral pool synthesis, creating chirality from achiral or racemic precursors through the action of a chiral catalyst. nih.gov Various catalytic systems have been developed for the enantioselective formation of the pyrrolidine ring.

One strategy is the intramolecular aza-Michael cyclization, where a chiral phosphoric acid catalyzes the ring closure of a Cbz-protected bis-homoallylic amine that has been "clipped" to a thioacrylate via metathesis. whiterose.ac.uk This "clip-cycle" method produces 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Another powerful approach involves a double iridium-catalyzed branched-selective allylic substitution, which can be used to access C₂-symmetrical 2,5-disubstituted pyrrolidines. acs.org Furthermore, recent advancements in biocatalysis have introduced engineered enzymes, such as evolved cytochrome P411 variants, that can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines and indolines with good enantioselectivity and catalytic efficiency. nih.gov

Table 3: Asymmetric Catalysis in Pyrrolidine Ring Formation

| Reaction Type | Catalyst Type | Key Features | Product e.r. / d.r. | Reference |

|---|---|---|---|---|

| Intramolecular aza-Michael | Chiral Phosphoric Acid | 'Clip-Cycle' strategy with thioester activation | High enantioselectivity | whiterose.ac.uk |

| Asymmetric Lithiation | Chiral Diamine / s-BuLi | Functionalization of pre-formed ring | 77:23 - 93:7 er | nih.govacs.org |

| Double Allylic Substitution | Chiral Iridium Complex | Forms C₂-symmetrical pyrrolidines | High yield and selectivity | acs.org |

Diastereoselective Control in Pyrrolidine Ring Systems

Achieving precise control over the three-dimensional arrangement of substituents on the pyrrolidine ring is a critical aspect of synthesizing complex, biologically active molecules. nih.govrsc.org Various stereoselective methods have been developed to construct the pyrrolidine skeleton from acyclic precursors or by modifying existing pyrrolidine rings. mdpi.comnih.gov These methods often employ chiral auxiliaries, catalysts, or strategic reaction sequences to influence the formation of specific diastereomers. ua.es

One prominent strategy involves the [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes. enamine.netjohnshopkins.edu This approach allows for the creation of multiple stereocenters in a single step with a high degree of regio- and diastereoselectivity. ua.esjohnshopkins.edu For instance, the reaction of azomethine ylides, generated in situ from isatin and an amino acid, with specific dienones has been shown to produce spiro-pyrrolidine derivatives with high diastereoselectivity. johnshopkins.edu The inherent chirality of the amino acid can effectively direct the stereochemical outcome of the cycloaddition.

Another powerful technique for establishing stereocenters is the palladium-catalyzed hydroarylation of pyrrolines. This method provides a direct route to 3-aryl pyrrolidines, a class of molecules with significant biological potential. nih.gov The reaction of N-alkyl pyrrolines with aryl halides in the presence of a palladium catalyst leads to the formation of hydroarylation products with defined stereochemistry. nih.gov

Furthermore, the stereoselective synthesis of polysubstituted pyrrolidines can be achieved through rhodium-catalyzed C-H amination, which allows for the creation of non-adjacent stereocenters with excellent anti-selectivity. nih.gov This method is particularly valuable for synthesizing complex pyrrolidine derivatives with diverse functionalities. nih.gov The strategic use of directing groups, such as the 8-aminoquinoline (B160924) group, can also enable stereoselective C(sp³)-H activation and subsequent arylation to introduce substituents at specific positions on the pyrrolidine ring. nih.gov

The table below summarizes various diastereoselective methods for the synthesis of pyrrolidine derivatives.

| Method | Key Features | Stereoselectivity |

| [3+2] Cycloaddition | Azomethine ylides and alkenes | High regio- and diastereoselectivity |

| Palladium-Catalyzed Hydroarylation | N-alkyl pyrrolines and aryl halides | Delivers 3-aryl pyrrolidines |

| Rhodium-Catalyzed C-H Amination | Intramolecular C-H insertion | Exclusive anti-selectivity |

| Chiral Sulfinimine Chemistry | Addition of organometallic reagents | High diastereoselectivity |

| Aza-Cope Rearrangement-Mannich Cyclization | Construction of fused heterocyclic systems | High stereoselectivity |

Protecting Group Chemistry in 1-Boc-3-(2-ethoxyphenyl)pyrrolidine Synthesis

Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the pyrrolidine ring due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. ontosight.ai

The introduction of the Boc group onto the pyrrolidine nitrogen is typically achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), to facilitate the acylation of the nitrogen atom. researchgate.net The Boc group's steric bulk and electronic properties render the protected nitrogen less nucleophilic and less prone to side reactions during subsequent synthetic transformations. ontosight.ainih.gov

The stability of the Boc group to a wide range of reagents, including many nucleophiles and bases, makes it an ideal choice for syntheses that require multiple steps and diverse reaction conditions. researchgate.net For example, once the nitrogen is protected, other functional groups on the pyrrolidine ring or its substituents can be modified without affecting the protected amine.

The following table outlines common reagents and conditions for the introduction of the Boc protecting group.

| Reagent | Base | Solvent |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Water/Dioxane |

The removal of the Boc group, or deprotection, is a critical step that is typically accomplished under acidic conditions. ontosight.ai Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used to cleave the Boc group, regenerating the free amine. nih.gov The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation, which is then trapped by the counterion or solvent.

Selective deprotection of the Boc group in the presence of other acid-labile protecting groups can be challenging. However, methodologies for selective deprotection have been developed. For instance, thermal deprotection of N-Boc groups can be achieved in continuous flow systems, and selectivity can be controlled by adjusting the temperature. This allows for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group.

Furthermore, certain reagents can selectively cleave the Boc group under mild conditions. For example, a combination of oxalyl chloride in methanol (B129727) has been reported for the mild and selective deprotection of N-Boc groups in a variety of substrates. nih.gov Another method involves the use of sodium borohydride (B1222165) in ethanol (B145695) for the selective deprotection of N-Boc protected imidazoles and pyrazoles, while other N-Boc protected heterocycles like pyrrole (B145914) and indole (B1671886) remain intact. arkat-usa.orgresearchgate.net

The table below provides a summary of various deprotection methods for Boc-protected pyrrolidines.

| Reagent/Condition | Selectivity | Notes |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | General, non-selective | Standard and widely used method. nih.gov |

| Hydrochloric acid (HCl) in various solvents | General, non-selective | Common and cost-effective. nih.gov |

| Thermal (Continuous Flow) | Can be selective based on temperature | Allows for selective deprotection of different N-Boc groups. |

| Oxalyl Chloride in Methanol | Mild and selective | Effective for a diverse set of substrates. nih.gov |

| Sodium Borohydride in Ethanol | Selective for specific heterocycles | Deprotects N-Boc imidazoles and pyrazoles. arkat-usa.orgresearchgate.net |

Theoretical and Computational Investigations of Pyrrolidine Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a important method for elucidating the mechanisms of chemical reactions involving pyrrolidine (B122466) scaffolds. acs.orgbeilstein-journals.org These computational studies allow for a detailed exploration of reaction pathways, helping to rationalize and predict experimental outcomes.

The formation of the pyrrolidine ring and its subsequent functionalization can proceed through various mechanistic pathways. DFT calculations are instrumental in mapping the potential energy surface (PES) of these reactions. beilstein-journals.org The PES represents the energy of a molecule as a function of its geometry, providing a landscape of all possible chemical transformations.

Key features of the PES are the stationary points, which include local minima corresponding to reactants, intermediates, and products, and saddle points corresponding to transition states. By locating and characterizing these points, chemists can gain a deep understanding of the reaction mechanism. For instance, in the synthesis of substituted pyrrolidines, DFT can be used to model the stepwise or concerted nature of the cyclization process. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. acs.org

In a hypothetical reaction forming a 3-substituted pyrrolidine, DFT calculations can identify the transition state for the key bond-forming step. The geometry of this transition state reveals the atomic arrangement at the point of highest energy, offering insights into the factors that control the reaction's feasibility.

The following table provides a hypothetical example of calculated relative energies for stationary points in a reaction forming a substituted pyrrolidine, illustrating the type of data obtained from DFT studies.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | Transition state for C-C bond formation | +22.5 |

| Intermediate | Cyclized intermediate | -5.2 |

| TS2 | Transition state for proton transfer | +15.8 |

| Product | Final pyrrolidine derivative | -12.0 |

This is a hypothetical data table for illustrative purposes.

Many chemical reactions can yield more than one product. The distribution of these products is often governed by either kinetic or thermodynamic control. DFT calculations are particularly useful in distinguishing between these two regimes.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction is reversible, and the product distribution is determined by the relative stability of the products. The most stable product, i.e., the one with the lowest Gibbs free energy, will be the major product. This is the thermodynamic product.

In the context of 3-substituted pyrrolidines, different stereoisomers (e.g., cis and trans) can be formed. DFT calculations can determine the activation energies for the formation of each isomer and their relative thermodynamic stabilities. This information is crucial for designing synthetic strategies that selectively yield the desired isomer. For example, a study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones showed that kinetic selectivity was more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org

Conformational Analysis of Pyrrolidine Rings: Pseudorotation and Ring Dynamics

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations. The conformational flexibility of the pyrrolidine ring is a key determinant of the biological activity and physical properties of its derivatives. The primary mode of conformational change in a five-membered ring is pseudorotation.

The puckering of the pyrrolidine ring can be described by two main types of conformations: the "envelope" (or "exo" and "endo") and the "twist" conformations. nih.gov In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations can interconvert through a low-energy pathway known as the pseudorotation circuit.

The substituents on the pyrrolidine ring can significantly influence the conformational equilibrium. For N-Boc protected pyrrolidines, the bulky tert-butoxycarbonyl (Boc) group can affect the puckering of the ring. In the case of 1-Boc-3-(2-ethoxyphenyl)pyrrolidine, the nature and orientation of the 2-ethoxyphenyl group at the C3 position will play a crucial role in determining the preferred conformation. Computational studies on substituted prolines have shown that both cis- and trans-substituents strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the pyrrolidine ring. nih.gov

The following table illustrates hypothetical energy differences between two major puckering conformations of a 3-substituted N-Boc-pyrrolidine.

| Conformation | Description | Relative Energy (kcal/mol) |

| C3-exo | The C3 atom is puckered out of the plane on the opposite side of the Boc group. | 0.0 |

| C3-endo | The C3 atom is puckered out of the plane on the same side as the Boc group. | +1.5 |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations for Stereochemical Outcomes

Quantum chemical calculations are indispensable for predicting and understanding the stereochemical outcomes of reactions involving chiral centers. In the synthesis of 3-substituted pyrrolidines, the stereochemistry at the C3 position is of paramount importance, especially for applications in medicinal chemistry.

The formation of a new stereocenter during a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. By modeling these transition states using quantum chemical methods, it is possible to predict which stereoisomer will be formed preferentially.

For example, in a reaction where an achiral starting material is converted to a chiral pyrrolidine derivative, the presence of a chiral catalyst or auxiliary can direct the reaction to form one enantiomer in excess. Computational studies can model the interaction between the substrate, the reagent, and the chiral catalyst in the transition state, providing a rationale for the observed enantioselectivity. Studies on the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine have demonstrated the power of these predictive calculations. organic-chemistry.orgnih.gov

Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the stereochemistry of the synthesized compounds.

Advanced Analytical and Spectroscopic Characterization in Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Boc-3-(2-ethoxyphenyl)pyrrolidine, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the pyrrolidine (B122466) ring, the ethoxy group, the aromatic ring, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) of the pyrrolidine protons would provide information about their chemical environment, while their splitting patterns (multiplicity) would reveal neighboring protons, helping to establish the connectivity within the ring. The aromatic protons would typically appear in the downfield region (around 6.8-7.3 ppm), and their splitting pattern would confirm the 1,2-disubstitution pattern of the phenyl ring. The ethoxy group would be identified by a characteristic triplet and quartet pattern, corresponding to the methyl and methylene (B1212753) protons, respectively. The nine equivalent protons of the Boc group would give rise to a sharp singlet in the upfield region (around 1.4 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the Boc group would be observed significantly downfield, while the aromatic carbons and the carbons of the pyrrolidine ring would have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 6.80 | m | 4H | Ar-H |

| 4.05 | q | 2H | O-CH₂-CH₃ |

| 3.80 - 3.20 | m | 5H | Pyrrolidine-H |

| 2.30 - 1.90 | m | 2H | Pyrrolidine-H |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 154.5 | C=O (Boc) |

| 154.0 - 120.0 | Ar-C |

| 79.5 | C(CH₃)₃ |

| 63.5 | O-CH₂-CH₃ |

| 55.0 - 45.0 | Pyrrolidine-C |

| 35.0 - 30.0 | Pyrrolidine-C |

| 28.5 | C(CH₃)₃ |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Profiling

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and is instrumental in confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₇H₂₅NO₃ in this case.

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. For instance, a characteristic loss of the Boc group (100 amu) or the entire tert-butoxycarbonyl group is commonly observed, providing evidence for its presence. Purity profiling can also be achieved by coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), which can detect and identify any impurities present in the sample.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR and MS provide information about the connectivity and formula of a molecule, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and torsion angles within the molecule.

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, for instance at the C3 position of the pyrrolidine ring. This is often achieved by using anomalous dispersion effects or by co-crystallizing with a known chiral auxiliary. The resulting crystal structure provides an unambiguous depiction of the molecule's conformation in the solid state, revealing details about intermolecular interactions such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

In-Situ Spectroscopic Techniques for Mechanistic Elucidation (e.g., ReactIR™ Spectroscopy)

Understanding the mechanism of a chemical reaction is crucial for its optimization and scale-up. In-situ spectroscopic techniques, such as ReactIR™ (a type of Fourier-transform infrared spectroscopy), allow for the real-time monitoring of a reaction mixture without the need for sampling. By tracking the concentration of reactants, intermediates, and products as a function of time, valuable kinetic and mechanistic data can be obtained.

In the synthesis of this compound, for example, the formation of a key intermediate or the consumption of a starting material could be monitored by observing changes in specific infrared absorption bands. For instance, the disappearance of a ketone stretch or the appearance of a C-O stretch could signify the progress of a reduction or etherification step, respectively. This real-time data is invaluable for understanding reaction kinetics, identifying reaction intermediates, and ensuring the reaction goes to completion, ultimately leading to improved process control and efficiency.

Research Applications and Academic Utility of Pyrrolidine Scaffolds

Pyrrolidines as Versatile Chemical Building Blocks in Complex Molecule Synthesis

The pyrrolidine (B122466) scaffold is a fundamental component in the synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds. rsc.orgnih.gov Its utility stems from its inherent structural features, such as the presence of sp3-hybridized carbons that allow for the exploration of three-dimensional chemical space and the potential for multiple stereogenic centers. nih.gov

Key aspects of pyrrolidines as building blocks include:

Natural Product Synthesis: The pyrrolidine ring is a common motif in many alkaloids and other natural products. baranlab.org Synthetic chemists have developed numerous strategies to construct these complex architectures, often utilizing pyrrolidine derivatives as key intermediates. rsc.orgnih.gov For instance, proline and its derivatives are frequently employed as chiral synthons for the stereoselective synthesis of pyrrolidine-containing natural products. rsc.org

Medicinal Chemistry: In drug discovery, the pyrrolidine nucleus is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.govnih.gov It is a core component of many FDA-approved drugs. frontiersin.org The versatility of the pyrrolidine ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. nih.govontosight.ai

Asymmetric Synthesis: The chirality of many pyrrolidine-based building blocks, such as proline and hydroxyproline, makes them invaluable in asymmetric synthesis for controlling the stereochemistry of the final products. nih.govmdpi.com

Some notable examples of synthetic methods to access pyrrolidine-containing molecules include:

1,3-Dipolar Cycloaddition: This is a classic and powerful method for constructing the pyrrolidine ring. nih.gov The reaction between an azomethine ylide and a dipolarophile allows for the stereoselective formation of polysubstituted pyrrolidines. nih.govrsc.org

Reductive Hydroamination: Metal-free, Lewis acid-mediated reductive hydroamination of enynyl amines provides an efficient route to pyrrolidines bearing hydrophobic chains. acs.org

Cascade Cyclization: Ruthenium-catalyzed cascade cyclization of diazo pyruvates and anilines has been used to synthesize polysubstituted pyrrolidines with potential anticancer activity. nih.gov

The following table provides a summary of some complex molecules synthesized using pyrrolidine building blocks:

| Molecule Class | Synthetic Strategy | Significance | Reference |

| Alkaloids | Asymmetric synthesis from proline | Found in various natural products with diverse biological activities. | rsc.org |

| Pyrrolidine-2,5-diones | Reaction of succinic acid derivatives | Potential anticonvulsant properties. | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Pictet–Spengler-oxidative ring contraction | Potential anticancer agents. | nih.gov |

| γ-Lactams | Photoinduced, Pd-catalyzed cyclization | Privileged structural motifs in biologically active compounds. | acs.org |

Design and Synthesis of Compound Libraries Based on Pyrrolidine Frameworks

The development of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening for novel bioactive molecules. drugdesign.org Pyrrolidine scaffolds are exceptionally well-suited for the construction of such libraries due to their structural diversity and synthetic tractability. nih.govresearchgate.net

Key considerations in designing pyrrolidine-based libraries include:

Diversity-Oriented Synthesis (DOS): The non-planar nature of the pyrrolidine ring allows for the creation of molecules with significant three-dimensional character, which is advantageous for exploring diverse pharmacophore space. nih.govacs.org

Fragment-Based Drug Discovery (FBDD): Pyrrolidine-based fragments with desirable physicochemical properties (e.g., adherence to the "Rule of Three") are valuable starting points for lead generation. nih.govnih.gov These fragments can be elaborated to develop potent and selective drug candidates.

Combinatorial Chemistry: The "split-pool" synthesis strategy has been widely used to generate large combinatorial libraries of pyrrolidines. nih.govresearchgate.net This approach allows for the rapid creation of a vast number of compounds from a smaller set of building blocks.

Encoded Library Technology: This technology involves tagging each compound in a library with a unique chemical identifier (e.g., an oligomeric tag), facilitating the rapid identification of active compounds from complex mixtures. nih.govresearchgate.netcapes.gov.br

The following table summarizes different approaches to constructing pyrrolidine-based compound libraries:

| Library Type | Design Principle | Key Advantage | Reference |

| Scaffold-Ranking Library | Screening multiple diverse libraries to identify promising scaffolds. | Efficiently explores a vast chemical space. | nih.gov |

| Positional Scanning Libraries (PSL) | Systematically evaluating the contribution of different substituents at specific positions. | Provides detailed structure-activity relationship (SAR) information. | nih.gov |

| α-Chiral Pyrrolidine Library | Diastereoselective synthesis to create a library of chiral pyrrolidines. | Allows for the exploration of stereochemical effects on biological activity. | rsc.org |

| Mercaptoacyl Pyrrolidine Library | Encoded synthesis on a solid support. | Enables the rapid identification of potent enzyme inhibitors. | nih.govresearchgate.net |

Exploration of Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of drugs and other bioactive compounds. patsnap.com The pyrrolidine ring, with its potential for multiple stereocenters, provides an excellent platform for investigating the influence of stereochemistry on molecular interactions. nih.govbeilstein-journals.org

Key aspects of stereochemistry in pyrrolidine-containing molecules include:

Enantioselectivity of Biological Targets: Biological systems, such as enzymes and receptors, are chiral environments. Consequently, different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.govpatsnap.com

Conformational Control: The puckered, non-planar conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," can be influenced by the nature and stereochemistry of its substituents. nih.gov This conformational control can significantly impact how a molecule binds to its biological target.

Fluorine Substitution: The introduction of fluorine atoms into the pyrrolidine ring can induce significant conformational changes due to stereoelectronic effects, such as the gauche effect. beilstein-journals.orgbeilstein-journals.orgnih.gov This strategy has been used to enhance the conformational stability of proline-rich proteins. beilstein-journals.orgbeilstein-journals.org

Stereodivergent Synthesis: The development of stereodivergent synthetic methods allows for the selective synthesis of all possible stereoisomers of a pyrrolidine derivative from the same starting materials. rsc.org This is invaluable for systematically exploring the impact of stereochemistry on biological activity.

The following table highlights key findings on the stereochemical influence of pyrrolidines:

| Research Area | Key Finding | Implication | Reference |

| Drug Design | Different stereoisomers can have vastly different biological profiles. | Crucial to develop stereoisomerically pure drugs to maximize efficacy and minimize side effects. | nih.govpatsnap.com |

| Conformational Analysis | Substituents on the pyrrolidine ring influence its puckering and conformation. | Allows for the rational design of molecules with specific three-dimensional shapes to fit target binding sites. | nih.gov |

| Fluorinated Pyrrolidines | Fluorine substitution can significantly alter the conformational preferences of the ring. | A powerful tool for modulating the biological activity and properties of peptides and proteins. | beilstein-journals.orgbeilstein-journals.org |

| Synthetic Methodology | Catalytic asymmetric 1,3-dipolar cycloaddition provides access to diverse stereochemical patterns. | Enables the efficient and selective synthesis of enantiomerically enriched pyrrolidines. | rsc.org |

Pyrrolidine Cores in the Development of Privileged Scaffolds for Chemical Biology Probes

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. rsc.orgresearchgate.net The pyrrolidine ring is a prominent example of a privileged scaffold, making it an excellent core structure for the development of chemical biology probes. nih.govnih.gov These probes are essential tools for studying biological processes in living systems. acs.org

Key applications of pyrrolidine-based probes include:

Activity-Based Probes (ABPs): These probes are designed to covalently label specific classes of enzymes in their active state. Pyrrolidine-containing inhibitors can be converted into fluorescently tagged ABPs to visualize enzyme activity in cells. acs.org

Pharmacological Probes: Some naturally occurring pyrrolidine derivatives, like kainic acid, act as potent neuroexcitatory amino acid agonists and are used as pharmacological tools to study glutamate (B1630785) receptors. frontiersin.org

Bioconjugation: Pyrrolidine-containing conjugates can be designed to generate reactive species, such as isocyanates, on-demand for the selective labeling of proteins and other biomolecules. acs.org

The following table illustrates the use of pyrrolidine scaffolds in the development of chemical biology probes:

| Probe Type | Scaffold | Application | Reference |

| Activity-Based Probe | Pyrrolidine-based inhibitor | Covalent labeling and visualization of PARK7/DJ-1 protein in living cells. | acs.org |

| Pharmacological Probe | Kainic acid (pyrrolidine dicarboxylate) | Studying neuroexcitatory pathways by activating glutamate receptors. | frontiersin.org |

| Bioconjugation Reagent | Hydroxamic acid-pyrrolidine conjugate | On-demand generation of isocyanates for selective protein labeling. | acs.org |

1-Boc-3-(2-ethoxyphenyl)pyrrolidine as a Key Synthetic Intermediate for Further Derivatization

While specific research applications focusing solely on this compound are not extensively detailed in the provided search results, its structure suggests its primary role as a valuable synthetic intermediate for the creation of more complex molecules. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for the nitrogen atom of the pyrrolidine ring, which can be easily removed under acidic conditions to allow for further functionalization.

The key structural features of this compound that make it a useful intermediate are:

The Pyrrolidine Ring: As discussed extensively, this provides a versatile and privileged scaffold.

The Boc Protecting Group: This allows for the selective modification of other parts of the molecule without interference from the reactive pyrrolidine nitrogen. The Boc group can be deprotected to introduce a wide variety of substituents at the nitrogen atom.

The 2-ethoxyphenyl Group: This aromatic substituent provides a site for further chemical modification through electrophilic aromatic substitution or other cross-coupling reactions. The ethoxy group can also be a key pharmacophoric element or can be modified (e.g., cleaved to a phenol) to explore structure-activity relationships.

This compound serves as a building block for creating a library of derivatives by:

Deprotection of the Boc group: This reveals the secondary amine of the pyrrolidine.

N-functionalization: The newly exposed nitrogen can be reacted with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to introduce diverse functionalities.

Modification of the Phenyl Ring: The aromatic ring can be further substituted to explore how changes in this region of the molecule affect its properties.

The synthesis of nirogacestat, an anti-cancer medication, involves a pyrrolidine derivative where the Boc group is used as a protecting group during the synthesis. wikipedia.org This highlights the general utility of Boc-protected pyrrolidines as intermediates in the synthesis of complex, biologically active molecules.

Q & A

Q. What are the common synthetic routes for this compound?

- Step 1 : Pyrrolidine Protection React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form 1-Boc-pyrrolidine .

- Step 2 : Functionalization at the 3-Position

- Electrophilic Aromatic Substitution : React 1-Boc-pyrrolidine with 2-ethoxyphenylboronic acid via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .

- Nucleophilic Substitution : Use a pre-functionalized intermediate (e.g., 3-bromo-1-Boc-pyrrolidine) with 2-ethoxyphenoxide under basic conditions .

Q. How do researchers confirm the identity and purity of this compound?

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~4.0 ppm for ethoxy protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 306.2 for C₁₈H₂₇NO₃) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?

- Case Study : Conflicting data on bioactivity between 2-ethoxyphenyl and 2,6-dimethoxyphenyl analogs .

- Methodology :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., serotonin receptors) .

- Comparative Bioassays : Test analogs under identical conditions (e.g., IC₅₀ in enzyme inhibition assays) to isolate substituent effects .

- Crystallography : Solve X-ray structures of ligand-target complexes to identify steric/electronic clashes (SHELX suite for refinement) .

Q. What strategies optimize the coupling efficiency of 2-ethoxyphenyl groups to the pyrrolidine ring?

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve boronic acid solubility and reaction rates .

- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from 24h to 2h .

- Monitoring : TLC (Rf ~0.5 in hexane/EtOAc 3:1) or in-situ IR spectroscopy to track progress .

Q. How does the 2-ethoxyphenyl group influence metabolic stability in preclinical studies?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Ethoxy groups often reduce oxidative metabolism compared to methoxy analogs .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Structural Insights :

- Ethoxy’s steric bulk may shield the pyrrolidine ring from enzymatic degradation, enhancing half-life .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.